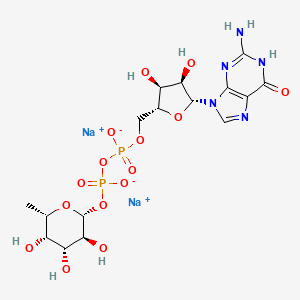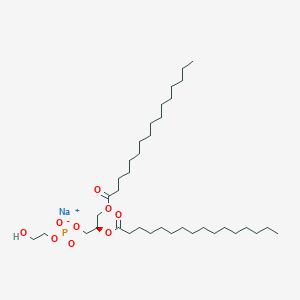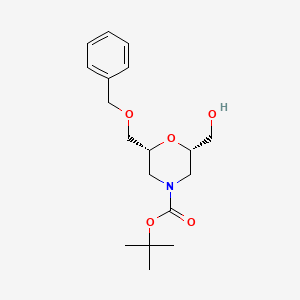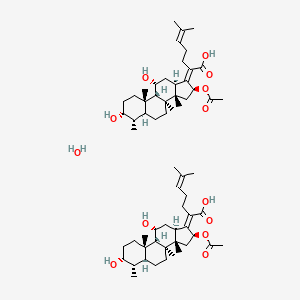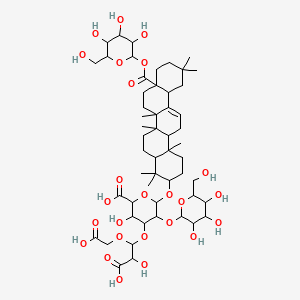
Achyranthoside D
Übersicht
Beschreibung
Achyranthoside D is a natural compound that is extracted from the leaves of Achyranthes bidentata, a traditional Chinese medicinal herb. This compound has gained significant attention in recent years due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-oxidative effects.
Wissenschaftliche Forschungsanwendungen
- Achyranthoside D has shown promise in alleviating osteoarthritis. Research suggests that it may help reduce joint pain, inflammation, and cartilage degradation associated with this condition .
- AD exhibits antiosteoporosis effects. It may enhance bone density and prevent bone loss, making it relevant for osteoporosis management .
- Studies indicate that Achyranthoside D has neuroprotective effects. It may help protect neurons from damage, potentially benefiting conditions like Alzheimer’s disease and other neurodegenerative disorders .
- AD has been investigated for its potential in managing complications related to diabetes. It may help regulate blood sugar levels and mitigate diabetic complications .
- Achyranthoside D shows immunomodulatory properties. It could influence immune responses, making it relevant for autoimmune diseases or immune-related conditions .
- Achyranthes bidentata has been traditionally used for amenorrhea, dysmenorrhea, waist and knee pain, muscle weakness, edema, headache, and vertigo. However, further research is needed to validate these uses .
- Over 270 metabolites have been isolated from Achyranthes bidentata, including terpenoids, steroids, alkaloids, and flavonoids. Terpenoids and steroids are the predominant metabolites .
- Researchers should focus on separating and screening active compounds within Achyranthes bidentata. Understanding the molecular mechanisms of action of these compounds is essential for future applications .
Osteoarthritis Alleviation
Antiosteoporosis Activity
Neuroprotective Properties
Antidiabetic Activity-Associated Complications
Immunoregulatory Activity
Other Traditional Uses
Phytochemistry
Active Compound Separation and Mechanisms of Action
Wirkmechanismus
Target of Action
Achyranthoside D (Ach-D) is a glucuronide saponin isolated from Achyranthes bidentata Blume . The primary target of Ach-D is Wnt3a , a protein involved in the Wnt signaling pathway .
Mode of Action
Ach-D interacts with its target, Wnt3a, by inhibiting the Wnt signaling pathway . This interaction results in the attenuation of chondrocyte loss and inflammation in osteoarthritis .
Biochemical Pathways
The Wnt signaling pathway is the primary biochemical pathway affected by Ach-D . This pathway plays a crucial role in regulating cell fate and creating cellular polarity. Ach-D also affects the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation .
Result of Action
Ach-D has been shown to reduce inflammation and cartilage degeneration in osteoarthritis . It increases the expression levels of collagen II and aggrecan, proteins essential for cartilage health, and decreases the levels of cartilage degeneration-related proteins, such as ADAMTS-5, MMP13, and MMP3 . Ach-D also reduces nod-like receptor protein 3 (NLRP3)-related inflammation .
Eigenschaften
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H82O25/c1-48(2)14-16-53(47(70)78-45-35(63)33(61)31(59)25(20-55)73-45)17-15-51(6)22(23(53)18-48)8-9-27-50(5)12-11-28(49(3,4)26(50)10-13-52(27,51)7)74-46-40(77-44-34(62)32(60)30(58)24(19-54)72-44)38(36(64)39(76-46)42(68)69)75-43(37(65)41(66)67)71-21-29(56)57/h8,23-28,30-40,43-46,54-55,58-65H,9-21H2,1-7H3,(H,56,57)(H,66,67)(H,68,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPIFXAYNIMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H82O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316766 | |
| Record name | Achyranthoside D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Achyranthoside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Achyranthoside D | |
CAS RN |
168009-91-4 | |
| Record name | Achyranthoside D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168009-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Achyranthoside D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Achyranthoside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 206 °C | |
| Record name | Achyranthoside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What are the known mechanisms of action of Achyranthoside D in treating osteoarthritis?
A1: Achyranthoside D has been shown to attenuate chondrocyte loss and inflammation in osteoarthritis by targeting the Wnt3a signaling pathway []. Further research is needed to fully elucidate the precise molecular interactions involved.
Q2: How does Achyranthoside D impact intervertebral disc degeneration, and what signaling pathways are involved?
A2: Research indicates that Achyranthoside D can improve intervertebral disc degeneration by influencing autophagy and modulating the PI3K/Akt/mTOR signaling pathway []. This modulation appears to protect nucleus pulposus cells and alleviate degenerative changes in the intervertebral disc.
Q3: Can you elaborate on the role of Achyranthoside D in affecting autophagy in the context of intervertebral disc degeneration?
A3: In a study using an intervertebral disc degeneration model, Achyranthoside D was found to promote the expression of LC-3 II/I and Beclin1, while inhibiting P62 expression []. These findings suggest that Achyranthoside D may enhance autophagosome formation and autophagic flux, potentially contributing to its protective effects against intervertebral disc degeneration.
Q4: Which other bioactive compounds are found alongside Achyranthoside D in Achyranthes bidentata, and have any synergistic effects been observed?
A4: Achyranthes bidentata contains various triterpenoid saponins, including achyranthoside C, chikusetsusaponin IV, ginsenoside Ro, and zingibroside R1 []. While the synergistic effects of these compounds with Achyranthoside D haven't been fully elucidated, a study analyzing paired decoctions of Achyranthes bidentata and Eucommia ulmoides observed altered pharmacokinetic profiles of several compounds, including increased levels of achyranthoside C and chikusetsusaponin IVa in vivo []. This suggests potential interactions and warrants further investigation into possible synergistic effects.
Q5: What analytical techniques are commonly employed for the detection and quantification of Achyranthoside D in biological samples?
A5: Ultra-high-performance liquid chromatography coupled with triple-quadrupole mass spectrometry (UHPLC-MS/MS) is a powerful technique used for the simultaneous identification and quantification of Achyranthoside D and other related compounds in complex biological matrices []. This method offers high sensitivity and selectivity, enabling accurate analysis of Achyranthoside D levels in various biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



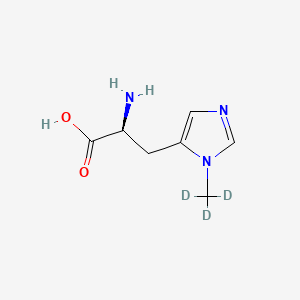
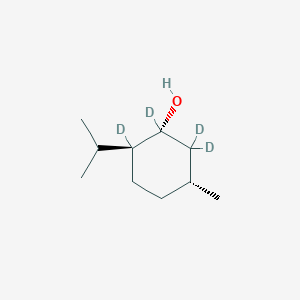
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)



